molecular formula C23H31NO B15044057 Adamantane, 1-(4-methylphenyl)-3-(1-piperidylcarbonyl)-

Adamantane, 1-(4-methylphenyl)-3-(1-piperidylcarbonyl)-

Cat. No.: B15044057
M. Wt: 337.5 g/mol
InChI Key: LAGFEPOYFSBVPA-UHFFFAOYSA-N
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Description

1-[3-(4-METHYLPHENYL)ADAMANTANE-1-CARBONYL]PIPERIDINE is a complex organic compound that features an adamantane core structure substituted with a piperidine ring and a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-METHYLPHENYL)ADAMANTANE-1-CARBONYL]PIPERIDINE typically involves multiple steps, starting with the functionalization of the adamantane core. . The reaction conditions often involve the use of radical initiators and specific solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and advanced catalytic processes can be employed to scale up the production while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-METHYLPHENYL)ADAMANTANE-1-CARBONYL]PIPERIDINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or halides. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted adamantane or piperidine derivatives .

Scientific Research Applications

1-[3-(4-METHYLPHENYL)ADAMANTANE-1-CARBONYL]PIPERIDINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(4-METHYLPHENYL)ADAMANTANE-1-CARBONYL]PIPERIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane core provides a rigid framework that can enhance binding affinity and specificity. The piperidine ring and the 4-methylphenyl group contribute to the overall pharmacophore, influencing the compound’s activity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(4-METHYLPHENYL)ADAMANTANE-1-CARBONYL]PIPERIDINE is unique due to its specific substitution pattern on the adamantane core, which imparts distinct chemical and biological properties. Its combination of rigidity, functional group diversity, and potential for further modification makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C23H31NO

Molecular Weight

337.5 g/mol

IUPAC Name

[3-(4-methylphenyl)-1-adamantyl]-piperidin-1-ylmethanone

InChI

InChI=1S/C23H31NO/c1-17-5-7-20(8-6-17)22-12-18-11-19(13-22)15-23(14-18,16-22)21(25)24-9-3-2-4-10-24/h5-8,18-19H,2-4,9-16H2,1H3

InChI Key

LAGFEPOYFSBVPA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)N5CCCCC5

Origin of Product

United States

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